3-[Chloro(diphenyl)methyl]pyridine
Description
Properties
Molecular Formula |
C18H14ClN |
|---|---|
Molecular Weight |
279.767 |
IUPAC Name |
3-[chloro(diphenyl)methyl]pyridine |
InChI |
InChI=1S/C18H14ClN/c19-18(15-8-3-1-4-9-15,16-10-5-2-6-11-16)17-12-7-13-20-14-17/h1-14H |
InChI Key |
ZZZRNCOCGNTJBG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CN=CC=C3)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues and Substituent Effects
Pyridine derivatives with halogenated or aryl substituents are common in agrochemicals and pharmaceuticals. Key analogues include:
Table 1: Structural and Physical Property Comparison
Key Observations :
- Melting Points : Bulky substituents (e.g., diphenyl) correlate with higher melting points (~250–270°C estimated) compared to simpler derivatives (e.g., 2-chloro-5-methylpyridine, melting point ~100–120°C) .
- Halogen Influence : Chlorine and bromine substituents enhance electrophilic substitution reactivity, while trifluoromethyl groups improve metabolic stability and lipophilicity .
Spectral Characteristics
Spectral data from analogous compounds provide insights into structural confirmation:
Table 2: Spectral Data Comparison
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-[Chloro(diphenyl)methyl]pyridine, and how can reaction conditions be optimized for yield and purity?
- Methodology : The compound can be synthesized via nucleophilic substitution or Friedel-Crafts alkylation. For example, reacting diphenylmethyl chloride with pyridine derivatives under anhydrous conditions (e.g., AlCl₃ catalysis) achieves substitution at the 3-position. Optimize yield by controlling reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 pyridine:diphenylmethyl chloride). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) enhances purity .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?
- Methodology :
- ¹H NMR : Identify aromatic protons (δ 7.2–8.5 ppm for pyridine and diphenyl groups) and the chloro-substituted methane (δ 5.1–5.3 ppm).
- ¹³C NMR : Confirm the pyridine ring carbons (120–150 ppm) and the quaternary carbon bonded to chlorine (δ 70–75 ppm).
- IR : Detect C-Cl stretching at 550–600 cm⁻¹ and pyridine ring vibrations at 1600–1450 cm⁻¹.
- HRMS : Verify molecular ion peak at m/z 295.06 (C₁₈H₁₄ClN⁺) .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in biological activity data of this compound derivatives across different studies?
- Methodology : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell viability) to rule out assay-specific artifacts. Analyze structural analogs (e.g., 2-(Chloro(4-chlorophenyl)methyl)pyridine) to isolate substituent effects. Employ computational docking (e.g., AutoDock Vina) to assess binding affinity variations due to stereoelectronic differences .
Q. How does the substitution pattern on the pyridine ring influence the compound's reactivity and interaction with biological targets?
- Methodology : Compare regiochemical outcomes (e.g., 3- vs. 2-substitution) using DFT calculations (B3LYP/6-31G*) to predict electron density distribution. Experimentally, evaluate nucleophilic substitution rates with amines or thiols. Biological assays (e.g., receptor binding) reveal that 3-substitution enhances π-π stacking with aromatic amino acids (e.g., Tyr in kinases), while chloro groups improve membrane permeability .
Q. What in vitro models are appropriate for evaluating the neuropharmacological potential of this compound?
- Methodology : Use primary neuronal cultures or SH-SY5Y cells to assess neurotoxicity and neurotransmitter modulation (e.g., acetylcholine esterase inhibition). For receptor targeting, perform radioligand binding assays on nicotinic acetylcholine receptors (nAChRs). Validate findings with patch-clamp electrophysiology to measure ion channel activity .
Methodological Considerations
- Safety : Handle chloro derivatives in fume hoods with nitrile gloves; avoid skin contact due to potential alkylating toxicity .
- Analytical Validation : Use HPLC (C18 column, acetonitrile/water mobile phase) to quantify impurities (<0.5%) and confirm stability under storage conditions (4°C, inert atmosphere) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
